
8-Oxooct-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxooct-4-enoic acid is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (enoic acid) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Oxooct-4-enoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of oct-4-enoic acid. This process typically employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to achieve the desired product.
Another method involves the aldol condensation of butanal with acetaldehyde, followed by oxidation. The reaction conditions for this method include the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation reaction, followed by oxidation with an appropriate oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow oxidation of oct-4-enoic acid using a catalytic system. This method ensures higher yields and better control over reaction conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxooct-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 8-hydroxyoct-4-enoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 8-Hydroxyoct-4-enoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Oxooct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-oxooct-4-enoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyoct-4-enoic acid: A reduced form of 8-oxooct-4-enoic acid.
Oct-4-enoic acid: The precursor to this compound.
8-Chlorooct-4-enoic acid: A halogenated derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a ketone and a carboxylic acid group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
55348-85-1 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(E)-8-oxooct-4-enoic acid |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7H,3-6H2,(H,10,11)/b2-1+ |
Clé InChI |
BESKFJNLFBROGY-OWOJBTEDSA-N |
SMILES isomérique |
C(CC=O)/C=C/CCC(=O)O |
SMILES canonique |
C(CC=O)C=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


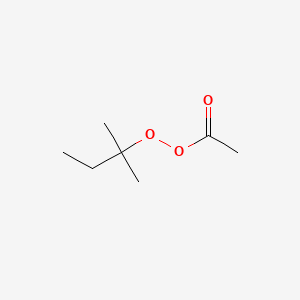

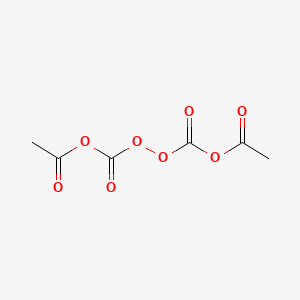

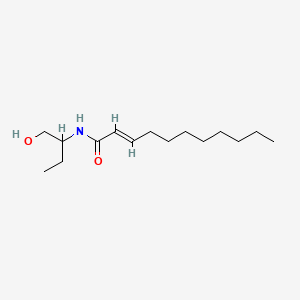
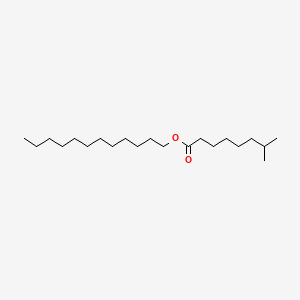
![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
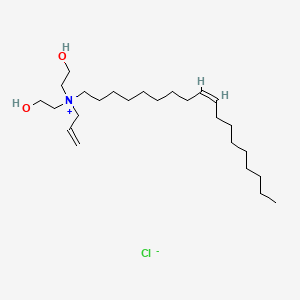
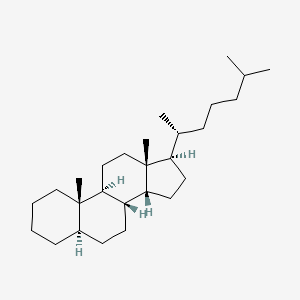
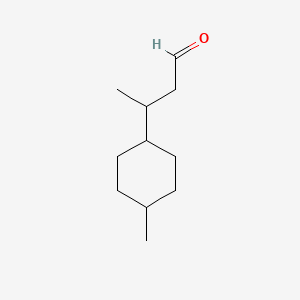
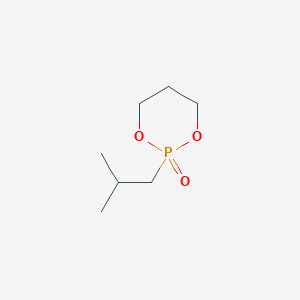
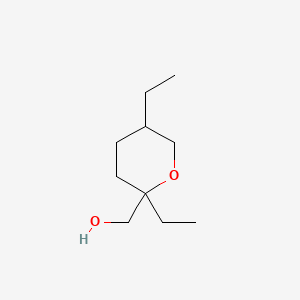

![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
